1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
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Overview
Description
1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is a complex organic compound that features a unique combination of benzodiazole, azetidine, and oxadiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole and oxadiazole intermediates, followed by their coupling with an azetidine derivative under specific reaction conditions. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections or cancer.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is likely to involve interactions with specific molecular targets and pathways. These could include:
Enzyme Inhibition: The compound may inhibit certain enzymes, disrupting metabolic pathways and leading to therapeutic effects.
Receptor Binding: It could bind to specific receptors on cell surfaces, modulating cellular signaling and activity.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3-benzothiazol-2-yl derivatives: These compounds share the benzodiazole moiety and exhibit similar biological activities.
Azetidine derivatives: Compounds containing the azetidine ring are known for their diverse pharmacological properties.
Oxadiazole derivatives: These compounds are widely studied for their antimicrobial and anticancer activities.
Uniqueness
1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is unique due to its combination of three distinct heterocyclic moieties, which may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one or two of these structures.
Properties
IUPAC Name |
1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-23-18-9-5-6-10-19(18)27(15)17-13-26(14-17)21(28)12-11-20-24-22(25-29-20)16-7-3-2-4-8-16/h2-10,17H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQQFRBNMOVOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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